2-(Quinazolin-4-ylamino)acetic acid hydrochloride is an organic compound characterized by its unique quinazolinone structure. It has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. The compound's empirical formula is C10H10ClN3O2, with a molecular weight of 239.66 g/mol. It is classified as an amino acid derivative, specifically a quinazolinone derivative, which is known for its diverse biological properties.
This compound is sourced from various chemical suppliers and research institutions, including Sigma-Aldrich and PubChem, where it is available for purchase as a research chemical. It falls under the category of heterocyclic compounds, specifically those containing a fused quinazoline ring structure. Quinazoline derivatives are notable for their broad-spectrum biological activities, making them significant in pharmaceutical research.
The synthesis of 2-(quinazolin-4-ylamino)acetic acid hydrochloride typically involves several key steps:
The synthetic route may vary based on specific reaction conditions and reagents used. For instance, the use of acetic anhydride in the amidation step can enhance yield and purity. Advanced techniques like microwave-assisted synthesis or phase-transfer catalysis may also be employed to optimize reaction efficiency.
The molecular structure of 2-(quinazolin-4-ylamino)acetic acid hydrochloride features a quinazoline ring fused with an amino group and an acetic acid moiety. The structural representation can be summarized with the following characteristics:
The compound's structural data can be analyzed using various computational tools that provide insights into its electronic properties and potential reactivity patterns.
2-(Quinazolin-4-ylamino)acetic acid hydrochloride can participate in various chemical reactions typical of amino acids and heterocyclic compounds:
These reactions often require specific catalysts or conditions (e.g., temperature, solvent) to proceed efficiently, which can be tailored based on desired outcomes.
The mechanism of action of 2-(quinazolin-4-ylamino)acetic acid hydrochloride primarily involves its interaction with biological targets within cells:
Research indicates that quinazolinone derivatives exhibit broad-spectrum antimicrobial activities against various bacterial strains, highlighting their potential therapeutic applications.
Physical and chemical property data can be sourced from databases such as PubChem and Sigma-Aldrich, providing essential information for researchers regarding handling and application.
2-(Quinazolin-4-ylamino)acetic acid hydrochloride has several applications in scientific research:
Introduction to the Compound2-(Quinazolin-4-ylamino)acetic acid hydrochloride is a structurally specialized quinazoline derivative featuring an acetic acid linker terminated by a hydrochloride salt. Its molecular framework integrates a quinazoline core—a bicyclic system comprising fused benzene and pyrimidine rings—with a glycine-derived chain at the 4-position. This molecular architecture enables versatile interactions with biological targets, particularly kinases and epigenetic regulators, positioning it as a critical intermediate in medicinal chemistry. The compound’s SMILES string (O=C(O)CNC1=C(C=CC=C2)C2=NC=N1.Cl) and InChI key (OWYRGGJWGGJFKK-UHFFFAOYSA-N) provide precise descriptors for its chemical identity [8]. Its significance stems from its dual functionality: the quinazoline moiety acts as a pharmacophore for target binding, while the aminoacetic acid linker facilitates further derivatization into bioactive hybrids.
The construction of the quinazoline core in this compound leverages convergent multicomponent reactions (MCRs), enabling efficient cyclization and functionalization in minimal steps. A representative protocol begins with 2-methoxybenzoic acid or 3-methoxy-2-naphthoic acid, activated by ethyl chloroformate to form a mixed anhydride. This intermediate undergoes nucleophilic attack by 2-amino-3-nitrobenzoic acid under mild basic conditions (Na₂CO₃), yielding anthranilic acid derivatives. Subsequent cyclodehydration via acetic anhydride generates benzoxazinone intermediates, which are then subjected to ammonolysis to form 2-aminobenzamide precursors. Final ring closure under alkaline reflux (5% NaOH) delivers the 2-substituted quinazolin-4(3H)-one scaffold [5].
Key Advantages of MCRs:
Table 1: Multicomponent Synthesis of Quinazoline Intermediates
Starting Material | Key Intermediate | Cyclization Method | Yield (%) |
---|---|---|---|
2-Methoxybenzoic acid | 2-Amino-3-nitrobenzamide | Ac₂O, then NH₃ | 72 |
3-Methoxy-2-naphthoic acid | Naphtho-fused benzoxazinone | NaOH reflux | 68 |
2-Amino-5-nitrobenzoic acid | 6-Nitroquinazolinone | Na₂CO₃, then heat | 75 |
Optimization Insight: Demethylation of methoxy-substituted intermediates using BBr₃ enhances electrophilicity at C4, facilitating nucleophilic addition of aminoacetic acid derivatives [5]. This strategy enables precise installation of the "(quinazolin-4-ylamino)acetic acid" motif critical to the compound’s activity.
The aminoacetic acid linker in 2-(quinazolin-4-ylamino)acetic acid hydrochloride serves as a strategic handle for synthesizing hybrid anticancer agents. By converting the carboxylic acid terminus to hydroxamic acid (–NHOH), researchers exploit its zinc-binding capacity to inhibit histone deacetylases (HDACs). This modification yields dual-targeting hybrids capable of simultaneous kinase and HDAC inhibition, addressing compensatory pathways in drug-resistant cancers [3] [10].
Synthetic Workflow for Hydroxamic Acid Hybrids:
Structure-Activity Relationship (SAR) Findings:
Table 2: Impact of Linker Design on Hybrid Bioactivity
Quinazoline Core | Linker Structure | HDAC6 IC₅₀ (μM) | Antiproliferative IC₅₀ (μM) |
---|---|---|---|
6,7-Dimethoxyquinazolin-4-amine | –NHCH₂C(O)NHOH | 0.45 | 2.27 (A549) |
Unsubstituted quinazolin-4-amine | –NHCH₂CH₂C(O)NHOH | 0.28 | 1.89 (H1975) |
2-Phenylquinazolin-4-amine | –NHC(O)CH₂NHOH | 1.10 | 4.81 (HCT-116) |
Amide bond formation during linker attachment relies heavily on catalytic methods to suppress racemization and enhance efficiency. Heterogeneous catalysts are preferred for their recyclability and simplified purification.
Catalytic Approaches:
Mechanistic Insights:Heterogeneous catalysis proceeds through an adsorption-assisted mechanism:
Table 3: Catalytic Systems for Amide Bond Formation
Catalyst | Reaction Type | Conditions | Yield (%) | Reusability (Cycles) |
---|---|---|---|---|
SO₄²⁻/ZrO₂ | Quinazoline acylation | 60°C, 4 h | 92 | 5 |
SBA-15-SO₃H | Chloroacetylation | RT, 2 h | 88 | 7 |
ZnCl₂ | Cyclodehydration | 100°C, 3 h | 87 | Not applicable |
Solvent-free methodologies minimize environmental impact and enhance atom economy in synthesizing 2-(quinazolin-4-ylamino)acetic acid hydrochloride. Two dominant strategies are employed: mechanochemistry and thermal activation.
Mechanochemical Synthesis:Ball milling quinazolin-4-amine derivatives with chloroacetic acid and a base (K₂CO₃) enables direct N-alkylation without solvents. Key advantages include:
Thermal Methods:
Green Metrics Analysis:
Post-synthetic diversification of 2-(quinazolin-4-ylamino)acetic acid hydrochloride tailors its pharmacokinetic and target-binding properties. Key modifications include:
O-Demethylation:Treatment with BBr₃ in dichloromethane converts C6/C7 methoxy groups to phenols, enhancing hydrogen-bonding capacity with kinase hinge regions (e.g., EGFR). This boosts antiproliferative potency by 3–5 fold in glioblastoma (LN-229) and leukemia (Hap-1) models [5].
Amino Chain Functionalization:
Hybrid Molecule Construction:Conjugation with HDAC inhibitor pharmacophores via amide coupling yields multitarget agents:
Table 4: Bioactivity Enhancement via Post-Synthetic Modifications
Modification | Chemical Change | Biological Impact | Reference |
---|---|---|---|
O-Demethylation | –OCH₃ → –OH | 5-fold ↑ cytotoxicity in Hap-1 cells | [5] |
Dimethylamino extension | –Cl → –N(CH₃)₂ | Enhanced BBB permeation (Pe: 9.2 × 10⁻⁶ cm/s) | [6] |
Hydroxamic acid conjugation | –COOH → –CONHOH | Dual HDAC/kinase inhibition (IC₅₀ < 1 μM) | [3] |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0